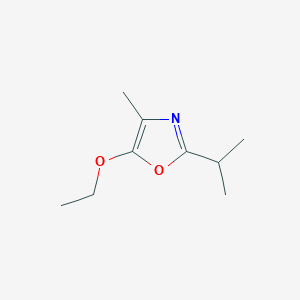

5-Ethoxy-2-isopropyl-4-methyloxazole

Description

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

5-ethoxy-4-methyl-2-propan-2-yl-1,3-oxazole |

InChI |

InChI=1S/C9H15NO2/c1-5-11-9-7(4)10-8(12-9)6(2)3/h6H,5H2,1-4H3 |

InChI Key |

JGYPHHZHYQSVOT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=C(O1)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the oxazole ring via cyclization reactions from appropriately substituted precursors such as α-aminocarbonyl compounds or halogenated acetoacetates, followed by functionalization at the 2- and 5-positions. The ethoxy and isopropyl substituents are introduced either through starting materials or via post-cyclization modifications.

Preparation via Cyclization of N-Ethoxalyl-α-isopropylaminopropionic Acid Derivatives

A patented method (CN103435568A) describes a cyclization approach using N-ethoxalyl-α-aminopropionic acid ethyl ester as a key intermediate, which can be adapted to introduce the isopropyl group at the 2-position by using the corresponding α-isopropylamino derivative. The method involves:

- Adding catalytic amounts of 4-dimethylaminopyridine (DMAP) to a cyclization system containing phosphorus oxychloride and triethylamine.

- Conducting the ring-closure reaction at 60–90 °C.

- Quenching the reaction by dropwise addition into cold deionized water (0–10 °C).

- Separation and purification steps involving extraction with triethylamine and solvent recovery.

This process is characterized by:

- Mild reaction conditions.

- Shorter reaction times (50% reduction compared to older methods).

- High molar yield (up to 93% after purification).

- High purity (>98% GC purity).

- Use of triethylamine as both solvent and extraction agent, reducing environmental impact.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| A | N-ethoxalyl-α-isopropylaminopropionic acid ethyl ester, DMAP, POCl3, triethylamine, 60–90 °C | Ring closure to oxazole derivative |

| B | Cooling to room temperature, dropwise addition into 0–10 °C deionized water | Quenching and precipitation |

| C | Extraction with triethylamine, solvent recovery | Purification of product |

This method is scalable and suitable for industrial production due to its operational simplicity and environmental friendliness.

Preparation from Ethyl 2-Chloroacetoacetate via Formamide Cyclization

Another well-documented approach involves the synthesis of substituted oxazoles from ethyl 2-chloroacetoacetate derivatives through reaction with formamide in the presence of acid catalysts (e.g., sulfuric acid). According to EP2844644B1, the process includes:

- Reacting ethyl 2-chloroacetoacetate with sodium formate in dimethylformamide (DMF) to form an intermediate ethyl 2-formoxyacetoacetate.

- Heating this intermediate with formamide and catalytic sulfuric acid to induce cyclization, forming 4-methyl-5-ethoxy-carbonyl-oxazole derivatives.

- The process achieves a high yield (>80%) with reduced formamide consumption (1.3 equivalents), improving cost efficiency.

- The reaction is preferably conducted solvent-free to simplify work-up and reduce waste.

- Side products such as carboxylic acids and water are removed by distillation and recycled, minimizing organic waste.

This method can be adapted to introduce the isopropyl group at the 2-position by using appropriately substituted chloroacetoacetates or through subsequent alkylation steps.

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 2-chloroacetoacetate derivatives |

| Catalyst | Sulfuric acid (H2SO4) |

| Solvent | Preferably solvent-free or DMF |

| Formamide Equivalents | 1.0–2.0 eq (optimal ~1.3 eq) |

| Yield | >80% |

| Temperature | Not explicitly stated; typically elevated |

| Work-up | Distillation for removal of side products |

Advantages include high selectivity, reduced reagent consumption, and environmental benefits due to recycling of by-products.

Alkali Hydrolysis and Decarboxylation Route

A further method involves the alkali hydrolysis of ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate, followed by acid precipitation and decarboxylation to yield 5-ethoxy-4-methyloxazole derivatives. This route can be modified to accommodate isopropyl substitution.

Challenges identified in this process include:

- High reaction temperature (~60 °C) leading to potential decomposition.

- Generation of gas during decarboxylation causing operational hazards.

- Multi-step post-treatment involving steam distillation, extraction, drying, and distillation, resulting in high energy consumption and long processing times.

Recent improvements focus on optimizing reaction conditions to reduce energy input and improve product stability and yield.

Comparative Analysis of Preparation Methods

Research Outcomes and Notes

- The cyclization method using DMAP and phosphorus oxychloride is notable for its high yield and purity, making it a preferred industrial route for substituted oxazoles including this compound analogs.

- Formamide cyclization provides a cost-effective alternative with environmentally favorable aspects due to reduced reagent consumption and recycling of side products.

- Alkali hydrolysis methods, while traditional, face challenges in scalability and safety, prompting ongoing research into process optimization.

- The choice of method depends on target purity, scale, cost constraints, and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2-isopropyl-4-methyloxazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

5-Ethoxy-2-isopropyl-4-methyloxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-isopropyl-4-methyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, affecting their activity and function . This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Oxazole: A basic five-membered ring with one oxygen and one nitrogen atom.

Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.

Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring.

Uniqueness: 5-Ethoxy-2-isopropyl-4-methyloxazole is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and biological activity, making it a valuable compound for various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.